molecular formula C9H6FNO2S2 B11720095 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole

Cat. No.: B11720095
M. Wt: 243.3 g/mol
InChI Key: NKKNTMTZBNXVOG-UHFFFAOYSA-N
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Description

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with a fluorovinyl sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .

Scientific Research Applications

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
  • 2-((Trifluoromethyl)sulfonyl)benzo[d]thiazole
  • 2-((Chlorovinyl)sulfonyl)benzo[d]thiazole

Uniqueness

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H6FNO2S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-(1-fluoroethenylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6FNO2S2/c1-6(10)15(12,13)9-11-7-4-2-3-5-8(7)14-9/h2-5H,1H2

InChI Key

NKKNTMTZBNXVOG-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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